N-tert-Butyl-N-ethylnitrosamine

CAS No.: 3398-69-4

Cat. No.: VC1959985

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3398-69-4 |

|---|---|

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | N-tert-butyl-N-ethylnitrous amide |

| Standard InChI | InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 |

| Standard InChI Key | AEMBWNDIEFEPTH-UHFFFAOYSA-N |

| SMILES | CCN(C(C)(C)C)N=O |

| Canonical SMILES | CCN(C(C)(C)C)N=O |

Introduction

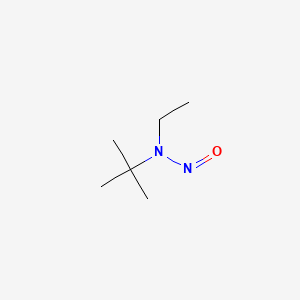

Chemical Identity and Structure

N-tert-Butyl-N-ethylnitrosamine, also known as N-nitroso-tert-butylethylamine (NTBEA), is an N-nitroso derivative of a secondary amine. The compound has a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . The structure features a nitroso group (N=O) attached to a nitrogen atom, which is also bonded to an ethyl group and a tert-butyl group.

Nomenclature and Identifiers

The compound is known by several synonyms in the scientific literature:

| Parameter | Information |

|---|---|

| IUPAC Name | N-Ethyl-2-methyl-N-nitroso-2-propanamine |

| Common Names | Ethyl-t-butylnitrosoamine, N-tert-butyl-N-ethylnitrous amide |

| CAS Registry Number | 3398-69-4 |

| SMILES Notation | CC(N(CC)N=O)(C)C |

| InChI | InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 |

Table 1: Nomenclature and chemical identifiers of N-tert-Butyl-N-ethylnitrosamine

Physicochemical Properties

N-tert-Butyl-N-ethylnitrosamine exists as a colorless to light yellow oil under standard conditions . It possesses several distinctive physical and chemical properties that are important for its identification, handling, and analysis.

Physical Properties

The key physical properties of N-tert-Butyl-N-ethylnitrosamine are summarized in the following table:

Table 2: Physical properties of N-tert-Butyl-N-ethylnitrosamine

Stability and Reactivity

Like other nitrosamines, N-tert-Butyl-N-ethylnitrosamine exhibits specific reactivity patterns. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOₓ) . The compound should be stored under inert atmosphere conditions to maintain stability and prevent degradation.

Synthesis and Production Methods

Synthetic Routes

N-tert-Butyl-N-ethylnitrosamine can be synthesized through various methods, with nitrosation of secondary amines being the most common approach.

Nitrosation of Secondary Amines

The primary synthetic route involves the reaction of tert-butylethylamine with nitrosating agents under controlled conditions. The general reaction scheme involves:

-

Starting with tert-butylamine

-

Reaction with ethyl nitrite under carefully controlled conditions

-

Formation of the N-nitroso bond yielding N-tert-Butyl-N-ethylnitrosamine

Industrial Production Methods

For larger-scale production, the process employs similar synthetic routes but utilizes larger reactors and requires precise control of reaction conditions to ensure high yield and purity. The industrial synthesis typically involves:

-

Controlled temperature ranges (20-40°C)

-

Optimized pH conditions (pH 1-3 for aqueous reactions)

-

Use of stoichiometric excess of nitrosating agents to drive equilibrium

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying N-tert-Butyl-N-ethylnitrosamine, particularly in pharmaceutical matrices and environmental samples.

LC-MS/MS Parameters

The following analytical parameters have been documented for the detection of N-tert-Butyl-N-ethylnitrosamine:

| Parameter | Value |

|---|---|

| Retention Time | 6.59 minutes |

| Precursor/Product Ions | m/z 131.0/75.0 |

| Recommended Calibration Range | 1-100 ng/mL |

Table 3: LC-MS/MS parameters for N-tert-Butyl-N-ethylnitrosamine detection

Alternative Analytical Methods

While LC-MS/MS is the gold standard, gas chromatography-mass spectrometry (GC-MS) can also be employed for detecting volatile nitrosamines like N-tert-Butyl-N-ethylnitrosamine, particularly in non-polar matrices.

Method Validation Considerations

For regulatory compliance, analytical methods for N-tert-Butyl-N-ethylnitrosamine should be validated according to ICH Q2(R1) guidelines, with particular attention to:

-

Precision and accuracy assessments

-

Determination of limit of detection (LOD) and limit of quantification (LOQ)

-

Linearity across the calibration range

-

Specificity in complex matrices

Toxicological Properties

Acute Toxicity

N-tert-Butyl-N-ethylnitrosamine shows moderate to high acute toxicity based on animal studies:

| Species | Route | Value | Classification |

|---|---|---|---|

| Rat | Oral LD₅₀ | 1600 mg/kg | Moderately toxic |

Table 4: Acute toxicity data for N-tert-Butyl-N-ethylnitrosamine

Carcinogenicity and Mutagenicity

As a member of the nitrosamine family, N-tert-Butyl-N-ethylnitrosamine has demonstrated tumorigenic potential in experimental studies. Tumorigenic effects have been documented with the following observations:

-

Rat TDLo (oral): 370 mg/kg

-

Target organs/systems affected: Gastrointestinal tract (tumors), skin and appendages (tumors)

These findings align with the broader understanding of nitrosamines as potentially carcinogenic compounds. The International Agency for Research on Cancer (IARC) has classified various nitrosamines as "reasonably anticipated to be human carcinogens" .

Other Toxicological Effects

Exposure to N-tert-Butyl-N-ethylnitrosamine can result in:

-

Irritation to eyes and skin upon contact

-

Respiratory system irritation when inhaled

Applications and Research Relevance

Research Applications

N-tert-Butyl-N-ethylnitrosamine serves important functions in scientific research:

Reference Standard in Analytical Chemistry

The compound is utilized as a highly characterized reference material for:

-

Analytical method development

-

Method validation

-

Quality control in pharmaceutical testing

Biochemical Studies

N-tert-Butyl-N-ethylnitrosamine has been identified as a tyrosinase inhibitor, suggesting potential relevance in biochemical research related to melanin production and pigmentation pathways .

Pharmaceutical Industry Relevance

In the pharmaceutical context, N-tert-Butyl-N-ethylnitrosamine is primarily significant as a potential impurity rather than an active ingredient. The detection and quantification of nitrosamine impurities in pharmaceuticals has become increasingly important following regulatory findings of nitrosamine contaminants in several drug classes including:

-

Angiotensin II receptor blockers (valsartan, losartan, irbesartan)

-

Histamine II blockers (ranitidine, nizatidine)

| Classification System | Categorization |

|---|---|

| GHS | Flammable liquids (Category 4) |

| Acute toxicity, oral (Category 3) | |

| Carcinogenicity (Category 1A, 1B) | |

| Hazard Codes | Xn (Harmful) |

Table 5: Hazard classifications for N-tert-Butyl-N-ethylnitrosamine

Emergency Response

In case of exposure:

-

If swallowed: Call a poison center or doctor immediately

-

If in contact with skin: Wash with plenty of water

-

If in contact with eyes: Rinse thoroughly with water for at least 15 minutes

Regulatory Considerations

Testing Requirements

Pharmaceutical manufacturers are required to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume